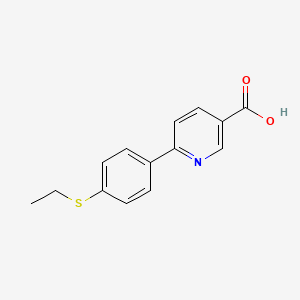

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . The exact process would depend on the starting materials chosen by the chemist. For example, the trifluoromethyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecule. The benzene ring provides a planar, aromatic base. The benzyloxy, methoxy, and trifluoromethyl groups would project from this base .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which would make the compound susceptible to reactions at this site . The benzyloxy and methoxy groups could also participate in reactions, particularly those involving nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Organic Synthesis and Reactions at the Benzylic Position

Trifluoromethylbenzene serves as a versatile substrate in organic synthesis. Researchers explore its reactivity at the benzylic position, where it undergoes various reactions:

- Free Radical Bromination : Trifluoromethylbenzene can be brominated at the benzylic position using N-bromosuccinimide (NBS) as a bromine source . This reaction is useful for introducing functional groups.

- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific conditions and substituents, benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation formed at the benzylic position influences the mechanism .

Industrial Applications

Traditionally, trifluoromethylbenzene and its derivatives find applications in various industries:

- Lampreycide : Trifluoromethylbenzene derivatives, such as 4-nitro-2-(trifluoromethyl)phenol, have been studied as lampreycides .

Benzyl Ether and Ester Synthesis

Researchers have developed a mild and effective method for preparing benzyl ethers and esters using 2-benzyloxy-1-methylpyridinium triflate . N-methylation of 2-benzyloxypyridine generates the active reagent in situ, facilitating benzyl transfer reactions .

Trifluoromethyl Ethers and Metalation Reactions

Trifluoromethylbenzene derivatives, including 1-trifluoromethoxy-4-(trifluoromethyl)benzene, participate in metalation reactions. For example, lithiation followed by carboxylation yields 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene” would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for the compound for specific safety information .

Propiedades

IUPAC Name |

1-methoxy-2-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMPCCDMYUAPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)